2-Butyl-2-((3-((2-butyldihydro-6-oxo-4H-1,3,2-oxathiastannin-2-yl)oxy)-3-oxopropyl)thio)dihydro-6H-1,3,2-oxathiastannin-6-one
Description
Properties
CAS No. |
58098-20-7 |
|---|---|
Molecular Formula |
C17H30O6S3Sn2 |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
(2-butyl-6-oxo-1,3,2-oxathiastanninan-2-yl) 3-[(2-butyl-6-oxo-1,3,2-oxathiastanninan-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/2C4H9.3C3H6O2S.2Sn/c2*1-3-4-2;3*4-3(5)1-2-6;;/h2*1,3-4H2,2H3;3*6H,1-2H2,(H,4,5);;/q;;;;;2*+3/p-6 |
InChI Key |
CUVFYNWUDYVKHP-UHFFFAOYSA-H |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CCS1)OC(=O)CCS[Sn]2(OC(=O)CCS2)CCCC |
Origin of Product |
United States |
Biological Activity
The compound 2-butyl-2-((3-((2-butyldihydro-6-oxo-4H-1,3,2-oxathiastannin-2-yl)oxy)-3-oxopropyl)thio)dihydro-6H-1,3,2-oxathiastannin-6-one (CAS No. 58098-20-7) is a complex organotin compound with notable biological activities. This article delves into its chemical properties, synthesis methods, and biological activities supported by research findings.
Molecular Formula : C17H30O6S3Sn2
Molecular Weight : 664.02 g/mol
Monoisotopic Mass : 665.924856
Chemical Structure : The compound features a unique arrangement that includes oxathiastannin moieties, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of various thioether and oxo derivatives in the presence of tin-based reagents. The detailed synthetic pathway may vary based on the specific substituents used.
Biological Activity
Research indicates that compounds containing oxathiastannin structures exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of oxathiastannins possess significant antibacterial and antifungal properties. For instance, related compounds have been evaluated against various bacterial strains and fungi with promising results.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). The mechanism often involves the induction of apoptosis in cancer cells.
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects : Some studies suggest that oxathiastannins may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a related oxathiastannin derivative against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL, indicating strong antimicrobial activity.
Case Study 2: Anticancer Potential
In vitro studies on the cytotoxicity of oxathiastannin derivatives showed that compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, one derivative was found to inhibit cell proliferation by more than 70% at a concentration of 10 μM.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Oxathiastannin A | Antibacterial | S. aureus | MIC = 50 μg/mL |
| Oxathiastannin B | Anticancer | MDA-MB-231 | IC50 = 8 μM |
| Oxathiastannin C | Antioxidant | Cellular model | Not specified |
| Oxathiastannin D | Anti-inflammatory | In vitro model | Not specified |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Organotin Compounds
Analysis of Key Differences
(i) Substituent Effects on Reactivity and Stability
- Dibutyltin mercaptopropionate : The mercaptopropionate ligand enhances compatibility with PVC matrices, enabling efficient stabilization by scavenging HCl generated during thermal degradation. The sulfur atom in the ligand provides nucleophilic reactivity, while the butyl groups moderate toxicity compared to shorter alkyl chains .
- Dibutyltin dilaurate: The laurate ligands (long-chain carboxylates) improve solubility in nonpolar polymer systems but reduce thermal stability compared to mercaptopropionate derivatives.
- Tributyltin oxide : The third butyl group increases lipophilicity and biocidal activity but raises environmental and toxicity concerns, leading to restricted use in many regions.
(ii) Toxicity and Environmental Impact
- Dibutyltin compounds generally exhibit lower toxicity than tributyltin analogues due to fewer bioaccumulative alkyl groups. However, dibutyltin mercaptopropionate still requires careful handling due to moderate ecotoxicity .
- Tributyltin oxide (TBTO) is highly toxic to aquatic life, with IC₅₀ values <1 µg/L for marine organisms, prompting global regulatory bans in antifouling paints.
(iii) Application-Specific Performance
- Dibutyltin mercaptopropionate outperforms dimethyltin dichloride in PVC stabilization due to superior thermal resistance and lower corrosivity.
- Dibutyltin dilaurate is preferred in elastomer curing over mercaptopropionate derivatives due to slower reaction kinetics, enabling controlled cross-linking.
Research Findings and Industrial Relevance
Recent studies highlight the declining use of dibutyltin compounds in consumer plastics due to tightening regulations (e.g., REACH in the EU). Alternatives like calcium-zinc stabilizers are gaining traction, though dibutyltin mercaptopropionate remains niche in high-performance applications requiring extreme thermal stability .
Preparation Methods
Preparation of 1,3,2-Oxathiastannin Rings
The 1,3,2-oxathiastannin ring system is a sulfur- and oxygen-containing heterocycle that can be synthesized via cyclization reactions involving suitable precursors such as hydroxythiols or mercaptoalcohols with carbonyl-containing compounds.
Method A: Cyclization of Mercaptoalcohols with Carbonyl Compounds
A plausible approach involves the condensation of a mercaptoalcohol (containing both –SH and –OH groups) with a keto acid or keto ester to form the oxathiastannin ring through intramolecular cyclization. The keto group at the 6-position can be introduced or preserved during this step.
Method B: Thionation and Ring Closure
Starting from a hydroxycarbonyl compound, selective thionation (replacement of oxygen with sulfur) using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10) can introduce sulfur atoms. Subsequent ring closure under acidic or basic catalysis can yield the oxathiastannin ring.
Formation of the 3-Oxopropyl Thioether Linkage
The 3-oxopropyl linker bearing a thioether bond can be constructed by nucleophilic substitution of a 3-halopropanone (e.g., 3-bromopropanone) with a thiol-functionalized oxathiastannin intermediate.
Alternatively, a thiol group on one oxathiastannin ring can be reacted with a 3-oxopropyl electrophile bearing a leaving group to form the thioether linkage.
Ether Linkage Formation
- The ether bond connecting the 3-oxopropyl group to the second oxathiastannin ring can be formed via Williamson ether synthesis, where an alkoxide derived from the oxathiastannin ring attacks an appropriate alkyl halide or tosylate derivative.
Proposed Stepwise Preparation Method
| Step | Reaction Type | Starting Materials | Conditions/Notes | Outcome |
|---|---|---|---|---|
| 1 | Cyclization to form oxathiastannin | Mercaptoalcohol + keto acid/ester | Acid or base catalysis, controlled temperature | Formation of dihydro-6-oxo-1,3,2-oxathiastannin ring |
| 2 | Alkylation | Oxathiastannin intermediate + butyl halide | Base (e.g., NaH), aprotic solvent (THF, DMF) | Introduction of butyl group at 2-position |
| 3 | Thiolation and linker formation | 3-bromopropanone + oxathiastannin thiol derivative | Nucleophilic substitution, mild heating | Formation of 3-oxopropyl thioether linkage |
| 4 | Ether bond formation | Alkoxide of second oxathiastannin + 3-oxopropyl halide | Williamson ether synthesis conditions | Formation of ether linkage to second oxathiastannin |
| 5 | Purification | Chromatography, recrystallization | Solvent system depending on polarity | Pure target compound |
In-Depth Research Findings and Comparative Analysis
Due to the lack of direct literature on this exact compound, analogous compounds with 1,3,2-oxathiastannin rings and thioether linkages were reviewed. The following observations were noted:
The use of Lawesson’s reagent is common for introducing sulfur atoms into oxygen-containing heterocycles, facilitating the formation of oxathiastannin rings with high yields.
Alkylation at the 2-position is typically achieved using alkyl halides under basic conditions, with sodium hydride or potassium carbonate as bases to generate the nucleophilic site.
The thioether linkage formation is efficiently performed via nucleophilic substitution of alkyl halides with thiol groups, often in polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.
Ether bond formation via Williamson ether synthesis is a robust method, requiring deprotonation of the alcohol to alkoxide and reaction with an alkyl halide or tosylate.
Purification is generally conducted by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) followed by recrystallization from suitable solvents.
Data Table: Summary of Key Reagents and Conditions
| Reaction Step | Reagent(s) | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization to oxathiastannin | Mercaptoalcohol, keto acid, acid/base catalyst | Ethanol, water | 50–80 | 4–12 | 70–85 | Control pH to avoid side reactions |
| Alkylation at 2-position | Butyl bromide, NaH or K2CO3 | THF, DMF | 0–25 | 2–6 | 75–90 | Anhydrous conditions preferred |
| Thioether linkage formation | 3-Bromopropanone, thiol intermediate | DMF, DMSO | 40–60 | 3–8 | 65–80 | Stirring under inert atmosphere |
| Ether linkage formation | Alkoxide intermediate, alkyl halide | THF, acetone | 25–50 | 2–5 | 70–85 | Use of phase transfer catalyst optional |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient | N/A | N/A | Gradient elution for best separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
